(2,3-Dihydro-1H-phenalen-2-YL)amine

Description

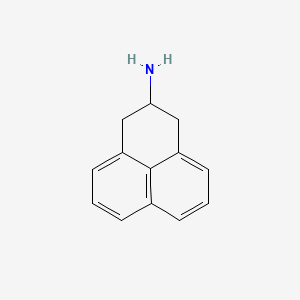

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13N |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2,3-dihydro-1H-phenalen-2-amine |

InChI |

InChI=1S/C13H13N/c14-12-7-10-5-1-3-9-4-2-6-11(8-12)13(9)10/h1-6,12H,7-8,14H2 |

InChI Key |

RLHOXZHHYHCXOY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC3=C2C1=CC=C3)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dihydro 1h Phenalen 2 Yl Amine and Its Structural Analogs

Strategies for the Formation of the Phenalene-Amine Core

The construction of the phenalene-amine core, a key structural motif in various biologically active molecules and materials, has been the focus of significant research. A variety of synthetic strategies have been developed to access this privileged scaffold.

Metal-Catalyzed Approaches to Polycyclic Amines (e.g., Oxidative Povarov, Hydrogenation)

Metal-catalyzed reactions offer powerful tools for the synthesis of polycyclic amines. The oxidative Povarov reaction, for instance, provides an efficient route to tetrahydroquinolines and related polycyclic systems. nih.govthieme-connect.comacs.org This reaction typically involves the [4+2] cycloaddition of an in situ generated iminium ion with an electron-rich dienophile. nih.govthieme-connect.com Copper(I) bromide has been successfully employed as a catalyst for the oxidation of N-aryl amines to generate the required iminium ions, which then undergo cycloaddition with various dienophiles to construct polycyclic amine frameworks. nih.govacs.org This method allows for the functionalization of both a C(sp³)–H and a C(sp²)–H bond in a single step. nih.govacs.org The scope of this reaction is broad, tolerating a range of substituents on both the aniline (B41778) and dienophile components. thieme-connect.com

Hydrogenation reactions catalyzed by metal complexes are another important strategy for the synthesis of amines. nih.govrsc.orgnih.gov Iron oxide-based nanocatalysts have proven effective for the hydrogenation of nitroarenes to anilines with high selectivity. nih.gov These catalysts, prepared by pyrolyzing an Fe(OAc)₂-phenanthroline complex, can also facilitate one-pot reductive amination of carbonyl compounds with nitroarenes. nih.gov Furthermore, ruthenium catalysts, generated in situ from [Ru(acac)₃] and specific phosphine (B1218219) ligands, have been used for the homogeneous hydrogenation of amides to amines. nih.gov

| Catalyst | Reaction Type | Substrates | Key Features |

| Copper(I) bromide | Oxidative Povarov Reaction | N-aryl amines, dienophiles | Dual C(sp³)–H and C(sp²)–H functionalization, rapid construction of polycyclic amines. nih.govacs.org |

| Iron oxide-based nanocatalysts | Hydrogenation | Nitroarenes, carbonyl compounds | High selectivity for anilines, enables one-pot reductive amination. nih.gov |

| [Ru(acac)₃] / phosphine ligand | Homogeneous Hydrogenation | Secondary and primary amides | Requires water for catalyst stabilization and ammonia (B1221849) for primary amine synthesis. nih.gov |

Electrochemical Synthesis of Nitrogen-Containing Polycycles

Electrochemical methods present a green and efficient alternative for the synthesis of nitrogen-containing polycycles. rsc.orgresearchgate.net These reactions often proceed under mild conditions, at room temperature and atmospheric pressure, by transferring electrons to generate reactive intermediates. researchgate.net For instance, the electrochemical oxidation of N-aryl amines can generate iminium ions for subsequent cycloaddition reactions. This approach avoids the need for chemical oxidants.

Electrosynthesis has been applied to a variety of nitrogen-containing compounds, including amines, amides, and nitroaromatics, to produce diverse heterocyclic structures. rsc.org The methodology can be used for both C–H functionalization and the formation of new carbon-nitrogen bonds. rsc.org For example, the electrochemical C–H functionalization of biaryl ketoximes has been used to synthesize polycyclic N-heteroaromatic compounds. rsc.org

Radical-Mediated C-H Amination Routes

Radical-mediated C-H amination offers a direct approach to arylamines by functionalizing otherwise inert C-H bonds. organic-chemistry.orgnih.gov These reactions often involve the generation of highly reactive nitrogen-centered radicals that can attack aromatic rings. nih.govyoutube.com One strategy involves the UV photolysis of N-chloroamines to generate electrophilic aminium radicals, which then react with arenes in an ortho-selective manner. nih.gov This method demonstrates good functional group tolerance and allows for the synthesis of various fused and bridged polycyclic structures. nih.gov

Another approach utilizes iron catalysis to achieve regioselective radical arene amination. organic-chemistry.org By employing sulfamate-protected aniline derivatives, noncovalent interactions can guide the incoming radical cation to the ortho position, leading to the selective formation of ortho-phenylenediamines. organic-chemistry.org This method is operationally simple and avoids the need for pre-functionalized substrates. organic-chemistry.org Furthermore, phenalenyl-based radicals have been used to catalyze the transition-metal-free C–H arylation of heteroarenes at room temperature. nih.gov

Deaminative Ring Contraction Strategies

Deaminative ring contraction provides a unique pathway to polycyclic aromatic and heteroaromatic compounds. researchgate.netrsc.orgnih.govnih.govresearchgate.net This strategy involves the transformation of a larger ring containing a nitrogen atom into a smaller aromatic ring through the extrusion of the amine functionality. A notable example is the conversion of biaryl-linked dihydroazepines into phenanthrenes or other polycyclic aromatics. researchgate.netnih.gov The process typically involves the in situ methylation of the tertiary amine to form a cyclic ammonium (B1175870) cation, which then undergoes a base-induced rsc.orgresearchgate.net-Stevens rearrangement followed by a dehydroamination or Hofmann elimination sequence. rsc.orgnih.govnih.govresearchgate.net This cascade reaction has been optimized to proceed in good yields and has been applied to the total synthesis of natural products like toddaquinoline. nih.govnih.govresearchgate.net

| Starting Material | Key Transformation | Product | Reference |

| Biaryl-linked dihydroazepine | Methylation, rsc.orgresearchgate.net-Stevens rearrangement, dehydroamination | Phenanthrene/Polycyclic aromatic | researchgate.netnih.gov |

Multi-component Reactions Incorporating Secondary Amine Functionality

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to generate complex molecules. rsc.orgacs.org Several MCRs, such as the Mannich and Ugi reactions, can be adapted to incorporate secondary amine functionalities into polycyclic frameworks. nih.govbeilstein-journals.org The Mannich reaction, for example, involves the aminoalkylation of an active hydrogen compound with an aldehyde and a primary or secondary amine. nih.govbeilstein-journals.org

The Ugi four-component reaction (Ugi-4CR) is another powerful tool for generating molecular diversity. acs.org It typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org By carefully choosing the starting materials, polycyclic quinazolinones and other complex heterocyclic systems can be constructed in a convergent manner. acs.org For instance, a two-step approach involving an Ugi-4CR followed by a palladium-catalyzed annulation has been developed for the synthesis of diverse substituted polycyclic quinazolinones. acs.org Visible-light-mediated MCRs have also been developed for the synthesis of secondary amines through the three-component alkylation of in situ generated imines. rsc.org

Stereoselective Synthesis of Chiral Phenalenamine Derivatives

The development of stereoselective methods for the synthesis of chiral amines is of great importance due to the prevalence of chiral amine motifs in pharmaceuticals and other bioactive molecules. While the search results did not provide a specific example for the stereoselective synthesis of (2,3-Dihydro-1H-phenalen-2-YL)amine, they offer insights into general strategies for preparing chiral polycyclic amines and related structures.

Enantioselective catalysis is a key approach for accessing chiral molecules. For example, the oxidative Povarov reactions mentioned earlier are considered amenable to enantioselective catalysis, which would allow for the synthesis of chiral polycyclic amines. nih.govacs.org The use of chiral catalysts, such as those derived from chiral diols, diphenols, or oxazolines coordinated to metal complexes, can promote stereoselectivity in various reactions. magtech.com.cn

The synthesis of chiral sulfinyl compounds, which are valuable auxiliaries in asymmetric synthesis, highlights another strategy. nih.gov Chiral tert-butanesulfinamide, for instance, is widely used for the synthesis of enantiomerically pure amines. nih.gov This suggests that an analogous approach, potentially involving a chiral auxiliary attached to the phenalene (B1197917) scaffold, could be a viable route to chiral phenalenamine derivatives.

Furthermore, palladium-catalyzed asymmetric B-H substitution has been successfully used for the enantioselective synthesis of chiral-at-cage o-carboranes, demonstrating the potential for metal-catalyzed asymmetric C-H functionalization to create chirality in polycyclic systems. nih.gov The synthesis of pinane-based chiral 1,4-amino alcohol derivatives and their use as chiral ligands in enantioselective reactions also points to the potential of using chiral ligands derived from readily available natural products to induce stereoselectivity in the synthesis of complex amines. researchgate.net

| Strategy | Description | Potential Application to Phenalenamines |

| Enantioselective Catalysis | Use of chiral catalysts to control the stereochemical outcome of a reaction. | A chiral catalyst could be employed in an oxidative Povarov or hydrogenation reaction to produce enantiomerically enriched phenalenamines. nih.govacs.orgmagtech.com.cn |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. | A chiral auxiliary could be attached to the phenalene precursor to guide the stereoselective introduction of the amine group. nih.gov |

| Asymmetric C-H Functionalization | Direct enantioselective functionalization of a C-H bond. | A palladium or other transition metal catalyst with a chiral ligand could potentially be used to directly aminate the phenalene core in a stereoselective manner. nih.gov |

Asymmetric Catalytic Hydrogenation and Reductive Amination

Asymmetric catalytic hydrogenation and reductive amination represent powerful and atom-economical methods for the synthesis of chiral amines from prochiral ketones and imines. researchgate.net These reactions often employ transition metal catalysts, such as ruthenium and rhodium, coordinated to chiral ligands to induce high levels of enantioselectivity. nih.govyoutube.com

Catalytic Hydrogenation:

The direct asymmetric hydrogenation of a suitable phenalene-based precursor, such as an enamine or imine, offers a direct route to the desired chiral amine. The success of this approach hinges on the selection of an appropriate catalyst-ligand system. For instance, ruthenium-based catalysts paired with chiral phosphine ligands, like BINAP, have demonstrated remarkable efficacy in the hydrogenation of a variety of unsaturated substrates. youtube.com The catalyst facilitates the addition of hydrogen across the double bond with a high degree of facial selectivity, leading to the preferential formation of one enantiomer. A key advantage of this method is the use of molecular hydrogen as the reductant, which is both inexpensive and produces water as the only byproduct. researchgate.net

Reductive Amination:

Asymmetric reductive amination (ARA) involves the reaction of a ketone, in this case, a 2,3-dihydro-1H-phenalen-1-one derivative, with an amine source in the presence of a reducing agent and a chiral catalyst. rsc.org This one-pot process is highly efficient as it combines the formation of an imine intermediate and its subsequent reduction in a single step. Ruthenium-catalyzed direct asymmetric reductive amination has been successfully applied to the synthesis of various chiral primary amines with high yields and excellent enantioselectivity (up to >99% ee). researchgate.net The choice of amine source, which can range from ammonia to primary alkyl amines, can be tailored to the specific synthetic target. researchgate.netnih.gov

Recent advancements have focused on the development of catalysts based on more earth-abundant and less toxic metals, such as iron. nih.gov Iron complexes with amine(imine)diphosphine ligands have shown promise in the asymmetric transfer hydrogenation of ketones and imines, using isopropanol (B130326) as a hydrogen donor. nih.gov

Table 1: Comparison of Catalytic Systems in Asymmetric Reductive Amination

| Catalyst System | Precursor Type | Amine Source | Typical e.e. (%) | Ref. |

|---|---|---|---|---|

| Ru-Chiral Phosphine | Ketone | Ammonium Salts | 93 - >99 | researchgate.net |

| Ir-Chiral Phosphoramidite | Ketone | Primary Alkyl Amines | High | researchgate.net |

| Iron-P-NH-N-P Ligand | Ketone/Imine | Isopropanol (H-donor) | High | nih.gov |

Biocatalytic Transformations Utilizing Engineered Enzymes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.govnih.govworktribe.com Engineered enzymes, particularly transaminases and reductive aminases, are at the forefront of the biocatalytic production of chiral amines. nih.govnih.gov

Amine Transaminases (ATAs):

Amine transaminases catalyze the transfer of an amino group from an amino donor to a prochiral ketone acceptor, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.gov The high stereoselectivity of ATAs makes them ideal for the synthesis of enantiopure amines. nih.gov While wild-type enzymes often have limitations regarding substrate scope, extensive protein engineering has broadened their applicability to include bulky and aromatic substrates. nih.govworktribe.com For the synthesis of this compound, a suitable engineered ATA could convert 2,3-dihydro-1H-phenalen-2-one into the desired chiral amine with high conversion and enantiomeric excess. Strategies to overcome unfavorable reaction equilibria, a common challenge with transaminases, include using excess amine donors or employing "smart" diamine donors that are removed from the reaction equilibrium upon deamination. nih.gov

Reductive Aminases (RedAms):

Reductive aminases are NADPH-dependent enzymes that catalyze the reductive amination of ketones. nih.govrsc.org A significant advantage of RedAms is their ability to use ammonia as the amine donor, which is an inexpensive and atom-economical reagent. nih.gov Researchers have identified and engineered fungal reductive aminases that exhibit high thermal stability and a broad substrate scope, including the synthesis of a range of primary amines with high conversions and excellent enantiomeric excess. nih.govrsc.org For instance, RedAms from Neosartorya spp. have demonstrated the ability to produce various primary amines with turnover numbers up to 14,000. rsc.org

Table 2: Performance of Engineered Enzymes in Chiral Amine Synthesis

| Enzyme Type | Key Features | Substrate Example | Conversion/e.e. (%) | Ref. |

|---|---|---|---|---|

| Amine Transaminase (ATA) | Broad substrate scope via protein engineering | Prochiral Ketones | High | nih.govworktribe.com |

| Reductive Aminase (RedAm) | Utilizes ammonia, high turnover numbers | Ketones | Up to >97 / >97 | nih.govrsc.org |

The continuous development of engineered enzymes through techniques like directed evolution and rational design is expected to further expand the toolbox for the efficient and sustainable synthesis of complex chiral amines like this compound. nih.govacs.org

Green Chemistry Principles in Phenalenamine Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound and its analogs. yale.edumsu.edu These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle. yale.edunih.gov

Key green chemistry principles relevant to phenalenamine synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Catalytic hydrogenation and reductive amination are inherently atom-economical as they involve addition reactions with minimal byproduct formation. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. yale.edu Both the transition-metal catalysts and biocatalysts discussed in the previous sections align with this principle, as they are used in small amounts and can be recycled and reused.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. yale.eduresearchgate.net Biocatalytic reactions are often performed in aqueous media under mild conditions, significantly reducing the need for volatile organic solvents. researchgate.net

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. yale.edumsu.edu Biocatalytic transformations are particularly advantageous in this regard, as they typically operate under mild physiological conditions. nih.gov

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. youtube.com The direct nature of asymmetric reductive amination and biocatalytic methods often circumvents the need for complex protection-deprotection sequences. researchgate.netyoutube.com

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources. edu.krd While the phenalene core is traditionally derived from petrochemical sources, future research could explore bio-based routes to such aromatic systems.

By integrating these principles, the synthesis of this compound can be made more environmentally benign and economically viable. The synergy between advanced catalytic methods and green chemistry principles provides a clear pathway toward the sustainable production of this valuable chemical entity.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,3 Dihydro 1h Phenalen 2 Yl Amine Systems

Mechanistic Pathways of Secondary Amine Reactivity in Fused Ring Structures

The nitrogen atom in (2,3-Dihydro-1H-phenalen-2-YL)amine, being a secondary amine, possesses a lone pair of electrons, rendering it both basic and nucleophilic libretexts.org. Its reactivity is channeled through several key intermediates, which are fundamental to its role in catalysis and functionalization reactions. The rigid, fused-ring structure of the phenalene (B1197917) system distinguishes its reactivity from simple cyclic amines like pyrrolidine or piperidine by restricting conformational flexibility and influencing the stability of transition states.

A primary mode of activation for secondary amines involves their reaction with carbonyl compounds to form iminium ions and enamines. These intermediates are central to the field of organocatalysis nobelprize.orgresearchgate.netresearchgate.net.

Iminium Ion Catalysis : The condensation of a secondary amine with an α,β-unsaturated aldehyde or ketone results in the formation of a positively charged iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl substrate, enhancing its electrophilicity and activating it toward nucleophilic attack nih.gov. In the context of the phenalenamine system, reaction with an enal would generate a phenalenyl-substituted iminium ion, priming the β-carbon for conjugate addition. The bulky phenalene scaffold would sterically direct the approach of incoming nucleophiles, potentially offering a degree of stereocontrol.

Enamine Catalysis : In reactions with saturated aldehydes or ketones, the intermediate iminium ion can be deprotonated at the α-carbon to form a neutral enamine nobelprize.org. Enamines act as activated nucleophiles, as the nitrogen lone pair increases the energy of the Highest Occupied Molecular Orbital (HOMO). This "HOMO-raising" activation facilitates reactions with a wide range of electrophiles. The formation of an enamine from this compound would involve the deprotonation of a C-H bond at the C1 or C3 position of the dihydrophenalene ring, leading to a C=C double bond within the fused ring system. The subsequent hydrolysis of the resulting iminium ion regenerates the amine catalyst, completing the catalytic cycle nobelprize.org.

The dual catalytic pathways are often interconnected, with the potential for cascade reactions that leverage both iminium and enamine activation modes researchgate.netresearchgate.net.

Azomethine ylides are nitrogen-based 1,3-dipoles, comprised of an iminium ion adjacent to a carbanion wikipedia.org. They are powerful intermediates for the synthesis of five-membered nitrogen-containing heterocycles via [3+2] cycloaddition reactions wikipedia.orgcore.ac.uk. A common method for generating azomethine ylides involves the deprotonation of an iminium ion at an α-carbon wikipedia.orgnih.gov.

For this compound, condensation with an aldehyde would first form an iminium ion. Subsequent deprotonation at one of the α-carbons (C1 or C3) by a suitable base would generate a transient azomethine ylide. This ylide could then be trapped in situ by a dipolarophile, such as an alkene or alkyne, to construct complex, spiro-fused or ring-fused pyrrolidine derivatives researcher.life. The rigid conformation of the phenalene backbone would be expected to exert significant control over the stereochemical outcome of the cycloaddition.

Table 1: Common Methods for Azomethine Ylide Generation

| Generation Method | Precursor(s) | Description |

|---|---|---|

| Iminium Ion Deprotonation | Secondary Amine + Aldehyde/Ketone | The most common route, where an intermediate iminium ion is deprotonated at the α-carbon. |

| Aziridine Ring Opening | Aziridine | Thermal or photochemical electrocyclic ring-opening of an aziridine ring yields an azomethine ylide wikipedia.orgnih.gov. |

| Decarboxylative Condensation | α-Amino Acid + Aldehyde/Ketone | The condensation reaction proceeds with the loss of CO2 to generate the ylide. |

| N-Metallation/Alkylation | Imine | Treatment of an imine with metal reagents or alkylating agents can facilitate ylide formation. |

This table provides a general overview of methods for generating azomethine ylides.

A significant advancement in amine chemistry is the development of redox-neutral C-H functionalization reactions. These processes combine a reductive N-alkylation with an oxidative α-functionalization, typically using water as the only byproduct, thus avoiding the need for external oxidants or reductants nih.gov. This strategy has been successfully applied to the α-amination, α-oxygenation, and α-sulfenylation of secondary amines scispace.comnih.govnih.gov.

The mechanism often proceeds through the formation of an azomethine ylide intermediate. For instance, the reaction of a secondary amine with an ortho-aminobenzaldehyde, salicylaldehyde, or thiosalicylaldehyde can furnish ring-fused aminals, N,O-acetals, or N,S-acetals, respectively nih.govacs.org. It is proposed that this compound could undergo analogous transformations. The reaction would involve initial condensation with the aldehyde, isomerization to an azomethine ylide, a proton transfer step, and subsequent intramolecular cyclization to yield a complex polycyclic heterocyclic product.

Table 2: Examples of Redox-Neutral α-Functionalization of Cyclic Secondary Amines

| Amine | Aldehyde Partner | Product Type | Catalyst |

|---|---|---|---|

| Pyrrolidine | o-Aminobenzaldehyde | Ring-Fused Aminal | None / Heat |

| Piperidine | Salicylaldehyde | Ring-Fused N,O-Acetal | Acetic Acid |

This table shows representative examples of redox-neutral reactions with common cyclic amines, which serve as models for the expected reactivity of the phenalenamine system nih.govacs.org.

Influence of Structural Modifications on Reaction Energetics and Kinetics

The unique, rigid polycyclic structure of this compound profoundly influences the energetics and kinetics of its reactions compared to more flexible acyclic or monocyclic amines. These influences arise from a combination of steric and electronic effects nih.govresearchgate.netchemrxiv.orgnih.gov.

Steric Effects : The bulky phenalene framework imposes significant steric hindrance around the nitrogen atom and the adjacent α-carbons. This can affect the rate of initial nucleophilic attack on carbonyls and hinder the approach of substrates to catalytic intermediates. However, this same steric bulk can be advantageous in asymmetric catalysis, where it can create a well-defined chiral pocket to control the stereochemical outcome of a reaction. The rigidity of the fused-ring system reduces the number of available conformations, which can lower the entropic barrier to reaching a specific transition state geometry.

Electronic Effects : While the nitrogen atom in this compound is not directly conjugated with the phenalene aromatic system, the electronic nature of the polycyclic aromatic hydrocarbon can still exert an inductive effect. Substituents on the aromatic rings could modify the electron density on the nitrogen, thereby tuning its nucleophilicity and basicity. The stability of charged intermediates, such as iminium ions, would also be influenced by the electronic properties of the large, polarizable phenalene system. For instance, the large π-system can stabilize nearby positive charges through space.

Table 3: Conceptual Influence of the Phenalene Structure on Reactivity

| Feature | Kinetic/Energetic Consequence | Potential Outcome |

|---|---|---|

| Rigid Fused-Ring Structure | Reduced conformational freedom; lower entropic penalty for achieving transition state. | Potentially faster reaction rates compared to flexible analogues, assuming a favorable transition state geometry. |

| Steric Bulk | Hindrance to the approach of reactants; creation of a defined molecular environment. | Slower reaction rates for sterically demanding substrates; potential for high stereoselectivity. |

| Polycyclic Aromatic System | Inductive electronic effects; stabilization of charged intermediates through polarization. | Modulation of amine nucleophilicity; stabilization of iminium ion and azomethine ylide intermediates. |

Basicity and Protonation Behavior of Phenalenamine Systems

The basicity of an amine is a fundamental property that dictates its behavior in acid-base chemistry and its efficacy as a catalyst. Basicity is typically quantified by the pKa of its conjugate acid (the ammonium (B1175870) ion) pressbooks.pub. A higher pKa value for the conjugate acid corresponds to a stronger base libretexts.orglibretexts.org.

The nitrogen atom in this compound is an sp³-hybridized secondary amine. Its lone pair of electrons is localized on the nitrogen and is not delocalized into the phenalene aromatic π-system. Therefore, its basicity is expected to be similar to that of other simple dialkylamines or saturated cyclic amines like piperidine libretexts.orgalfa-chemistry.com.

Comparison with other amines : Simple alkylamines have conjugate acid pKa values in the range of 10-11 libretexts.orglibretexts.org. In contrast, aromatic amines like aniline (B41778) are significantly weaker bases (conjugate acid pKa ≈ 4.6) because the nitrogen lone pair is delocalized into the aromatic ring, making it less available for protonation libretexts.org. Heterocyclic aromatic amines like pyridine (conjugate acid pKa ≈ 5.2) are also weaker bases because the lone pair resides in an sp²-hybridized orbital, which has more s-character and is held more tightly by the nucleus libretexts.org.

Given that the amine in the phenalenamine system is insulated from the aromatic rings by sp³-hybridized carbon atoms, its protonation behavior will be characteristic of a strong aliphatic base, readily forming the corresponding ammonium salt in the presence of acid.

Table 4: Comparative Basicity of Representative Amines

| Amine | Structure | Type | pKa of Conjugate Acid (R-NH₃⁺ or similar) | Relative Basicity |

|---|---|---|---|---|

| Ammonia (B1221849) | NH₃ | - | 9.3 | Moderate |

| Diethylamine | (CH₃CH₂)₂NH | Secondary Aliphatic | 10.9 | Strong |

| Piperidine | C₅H₁₀NH | Secondary Alicyclic | 11.1 | Strong |

| This compound | C₁₃H₁₃N | Secondary Alicyclic (Fused) | ~10-11 (Predicted) | Strong (Predicted) |

| Aniline | C₆H₅NH₂ | Primary Aromatic | 4.6 | Very Weak |

Data sourced from references pressbooks.publibretexts.orglibretexts.org. The pKa for this compound is an educated prediction based on its structural similarity to other secondary alicyclic amines.

State of the Art Spectroscopic Characterization Techniques for 2,3 Dihydro 1h Phenalen 2 Yl Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structure determination of organic molecules, including phenalenamine derivatives.

Advanced 1D and 2D NMR Experiments (e.g., ¹H, ¹³C, HSQC, HMBC)

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. rsc.orgrsc.org In ¹H NMR spectra of (2,3-Dihydro-1H-phenalen-2-YL)amine derivatives, the chemical shifts, integration, and multiplicity of the signals reveal the number of protons in different environments and their neighboring protons. hw.ac.uk The aromatic protons of the phenalene (B1197917) core typically appear as multiplets in the downfield region, while the aliphatic protons of the dihydro moiety and the amine group resonate at higher field strengths. epfl.ch The NH proton of the amine group often appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. hw.ac.uk

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. hmdb.caorganicchemistrydata.org The chemical shifts of the carbon atoms indicate their hybridization and the nature of their substituents.

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms. core.ac.uk Heteronuclear Single Quantum Coherence (HSQC) is a powerful technique used to determine one-bond correlations between protons and directly attached carbons. columbia.edunumberanalytics.comlibretexts.org This is particularly useful for assigning the signals of the CH, CH₂, and CH₃ groups. columbia.edu

Table 1: Representative NMR Data for a Hypothetical this compound Derivative

| Proton (¹H) Signal | Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) Signal | Chemical Shift (ppm) | HSQC Correlation | Key HMBC Correlations |

| H-1/H-3 | 3.20 | dd | C-1/C-3 | 35.2 | Yes | C-2, C-9b/C-3a |

| H-2 | 3.55 | m | C-2 | 52.8 | Yes | C-1, C-3, C-3a |

| NH₂ | 1.80 | br s | ||||

| Aromatic H | 7.20-7.80 | m | Aromatic C | 125-145 | Yes | Other aromatic C, C-1/C-3, C-9b |

Note: This table is illustrative and actual chemical shifts and coupling constants will vary depending on the specific derivative and solvent used.

Conformational Analysis via NMR

NMR spectroscopy is also a powerful tool for studying the three-dimensional structure and conformational preferences of molecules in solution. auremn.org.brnih.gov For derivatives of this compound, the conformation of the dihydro-phenalene ring system can be investigated. The vicinal coupling constants (³JHH) obtained from the ¹H NMR spectrum can be used to estimate dihedral angles through the Karplus equation, providing insights into the puckering of the six-membered ring. organicchemistrydata.org

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be employed to determine through-space proximities between protons. nih.govmdpi.com These experiments help to establish the relative stereochemistry and preferred conformation of the molecule. mdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. epfl.ch

The fragmentation patterns observed in the mass spectrum offer valuable structural information. libretexts.org For amine-containing compounds, alpha-cleavage is a common fragmentation pathway, where the bond between the carbon bearing the nitrogen and an adjacent carbon is broken. libretexts.orglibretexts.org This results in the formation of a stable iminium ion. The fragmentation of the phenalene core can also provide characteristic ions. youtube.com Analysis of these fragmentation pathways helps to confirm the proposed structure and identify different isomers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Insights

Infrared (IR) Spectroscopy: The IR spectrum of this compound derivatives will show characteristic absorption bands for the N-H stretching vibrations of the amine group, typically in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. researchgate.net The C=C stretching vibrations of the aromatic rings give rise to bands in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.comscitepress.org The aromatic ring breathing modes of the phenalene system are often strong in the Raman spectrum. nih.gov Differences in the vibrational spectra of different derivatives can provide insights into how substituents affect the molecular structure. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1250 |

Electronic Spectroscopy (UV-Vis) for Conjugated Systems and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, particularly in conjugated systems. mu-varna.bgresearchgate.net The phenalene core of this compound derivatives is a large aromatic system that gives rise to characteristic absorption bands in the UV-Vis spectrum. researchgate.net The positions and intensities of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. This technique can be used to compare the electronic properties of different derivatives. mu-varna.bg

Hyphenated Techniques in Phenalenamine Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures and for the identification of individual components. phenomenex.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS can be used for separation and identification. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification. phenomenex.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique that can be applied to a wider range of compounds, including those that are not volatile or are thermally labile. phenomenex.comnih.gov The liquid chromatograph separates the components, which are then ionized and analyzed by the mass spectrometer. nih.gov LC-MS is particularly useful for the analysis of complex reaction mixtures and for the purification and identification of phenalenamine derivatives. nih.gov

Computational and Theoretical Chemistry Approaches for 2,3 Dihydro 1h Phenalen 2 Yl Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. The initial and most crucial step in this process is geometry optimization, which seeks to find the lowest energy arrangement of atoms in space, corresponding to the molecule's most stable conformation. arxiv.org This is achieved by iteratively calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. arxiv.org

For (2,3-Dihydro-1H-phenalen-2-YL)amine, methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p), are employed to achieve a reliable optimized geometry. nih.govresearchgate.net The resulting structural parameters, including bond lengths, bond angles, and dihedral angles, are critical for subsequent analyses. The optimized structure represents the molecule in its ground electronic state and is the foundation for calculating all other properties. arxiv.org

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Atom Pair/Group | Value |

| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.42 |

| C-C (aliphatic) | 1.52 - 1.54 | |

| C-N | 1.47 | |

| N-H | 1.01 | |

| **Bond Angle (°) ** | C-C-C (aromatic) | 119 - 121 |

| H-N-H | 106.5 | |

| C-N-H | 110.0 | |

| Dihedral Angle (°) | C-C-C-C (ring) | Varies |

Note: The values in this table are representative and based on typical parameters for similar chemical structures. Actual values would be determined from a specific DFT calculation.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational tool for investigating the mechanisms of chemical reactions. It allows chemists to map out the entire energy landscape of a reaction, from reactants to products, including the identification of high-energy transition states and any reaction intermediates. researchgate.net By calculating the activation energy—the energy difference between the reactants and the transition state—DFT can provide quantitative predictions about reaction rates and feasibility.

For this compound, DFT studies can be used to explore various potential reactions, such as electrophilic substitution on the aromatic phenalene (B1197917) core or nucleophilic reactions involving the amine group. The calculations can reveal the preferred sites of reaction (regioselectivity) and help in understanding the factors that control the reaction outcome. Studies on related aromatic systems have shown that the distortion energy of the reactants on the way to the transition state often correlates well with the activation energy. researchgate.net

Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Electrophilic attack at C4 | TS1 | 15.2 |

| Electrophilic attack at C6 | TS2 | 18.5 |

| N-Alkylation | TS3 | 12.8 |

Note: These values are for illustrative purposes to demonstrate how DFT can be used to compare the feasibility of different reaction pathways.

Analysis of Molecular Descriptors and Structure-Reactivity Relationships

From the electronic structure calculations, a variety of molecular descriptors can be derived. These descriptors are quantitative values that help in correlating the molecule's structure with its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital that can accept electrons, and its energy level corresponds to the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. researchgate.net A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenalene ring system and the nitrogen atom of the amine group. The LUMO is likely distributed across the π-system of the aromatic rings.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.65 |

Note: These energy values are hypothetical, based on typical ranges for aromatic amines, and serve to illustrate the output of an FMO analysis.

The distribution of electrons within a molecule is inherently uneven and dictates its reactive behavior. A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org MEP maps are created by plotting the electrostatic potential onto the molecule's electron density surface.

These maps use a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to attack by electrophiles. wuxiapptec.comresearchgate.net Blue indicates regions of low electron density and positive electrostatic potential, which are attractive to nucleophiles. wuxiapptec.comresearchgate.net For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom, corresponding to its lone pair of electrons. The hydrogen atoms of the amine group would exhibit a positive potential (blue), while the aromatic rings would display a more neutral potential with variations depending on the specific location.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on a single, static minimum-energy structure, molecules are dynamic entities that can adopt a variety of shapes or conformations. Molecular Dynamics (MD) simulations are a computational method used to explore this conformational landscape by simulating the movement of atoms and molecules over time. nih.gov

For a molecule like this compound, which has a non-planar saturated ring fused to the aromatic system, MD simulations can provide insight into its flexibility. nih.gov These simulations can reveal the different puckering conformations of the dihydro-phenalene ring and the rotational freedom of the amine substituent. Understanding the accessible conformations and the energy barriers between them is crucial for predicting how the molecule might interact with other molecules, such as in a biological binding pocket or during self-assembly.

Table 4: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Equatorial Amine | 0.0 |

| 2 | Axial Amine | 1.2 |

| 3 | Twisted Ring | 3.5 |

Note: This table illustrates how MD simulations can be used to identify and rank the stability of different molecular conformations.

Advanced Materials Science and Catalytic Applications of 2,3 Dihydro 1h Phenalen 2 Yl Amine Scaffolds

Supramolecular Assembly and Self-Organization of Phenalenamine-Based Architectures

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Polycyclic aromatic hydrocarbons (PAHs) are exceptional building blocks in this field due to their rigid structures and extensive π-surfaces, which facilitate π-π stacking interactions. rsc.orgrsc.org The introduction of heteroatoms, particularly nitrogen, into PAH frameworks is a powerful strategy to fine-tune their electronic, structural, and chemical properties, thereby imparting new functionalities for materials and supramolecular science. rsc.orgrsc.org Bowl-shaped PAHs, for instance, can self-assemble with other curved molecules like fullerenes to create intricate two-component or multi-component supramolecular architectures. rsc.org The geometry of the PAH scaffold is critical, influencing whether the molecules self-assemble into rod-like polymers through combined hydrogen bonding and π-stacking or into other structures. rsc.org

The (2,3-Dihydro-1H-phenalen-2-YL)amine scaffold is uniquely positioned within this context. The phenalene (B1197917) core provides the necessary polycyclic aromatic structure for self-assembly, while the secondary amine group offers a site for introducing specific, directional interactions, most notably hydrogen bonding. This allows for the programmed self-organization of molecules into more complex and functional architectures.

Amine Scaffolds in Bioinspired Material Synthesis

Bioinspired synthesis seeks to mimic biological systems, where specific functions arise from highly organized molecular structures, such as the active sites of enzymes. Amine scaffolds are central to this concept. A novel approach in asymmetric supramolecular catalysis combines the recognition properties of a host molecule, like β-cyclodextrin, with a chiral primary amine catalyst. nih.gov This system can promote reactions with high selectivity in aqueous solutions by first binding substrates within a cavity through non-covalent interactions, a process reminiscent of enzyme-substrate binding. nih.gov

The this compound scaffold, which features a secondary amine within the defined pocket of a rigid polycyclic framework, is an ideal candidate for designing such bioinspired materials. The phenalene structure creates a specific microenvironment around the amine, potentially enabling selective recognition of guest molecules. This controlled environment, governed by the shape of the scaffold and the interaction potential of the amine, could be harnessed to create materials with tailored binding affinities and catalytic activities, mimicking the sophisticated functions found in nature.

Design of Novel Polyaminated Supramolecular Structures

The design of novel supramolecular materials often involves linking multiple functional units to create larger, more complex systems. The synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs) provides a roadmap for creating such materials from simpler precursors. nih.govnih.gov By envisioning this compound as a monomeric unit, it is possible to design novel "polyaminated" supramolecular structures.

These architectures could be constructed by linking multiple phenalenamine units, either covalently or through non-covalent self-assembly. The amine groups could be functionalized to direct the assembly process or to act as multiple catalytic sites within a single macromolecular structure. Such polyaminated systems, built upon the rigid and electronically active phenalene backbone, could lead to materials with cooperative catalytic effects or unique host-guest properties for sensing and separation applications. researchgate.net

Organocatalytic Roles of this compound and its Derivatives

Asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. syngeneintl.com This approach avoids the use of often toxic or expensive metal catalysts. syngeneintl.com Secondary amines are among the most powerful classes of organocatalysts, with proline and its derivatives being benchmark examples. syngeneintl.comyoutube.com These catalysts operate through two primary activation modes: the formation of enamines and iminium ions.

This compound, as a secondary amine embedded in a rigid cyclic structure, is structurally analogous to highly successful organocatalysts like the imidazolidinones developed by MacMillan. youtube.com Its rigid conformation can provide a well-defined chiral environment around the catalytic site, which is crucial for achieving high levels of stereocontrol in chemical transformations.

Secondary Amine Catalysis via Enamines and Iminium Ions

The primary catalytic mechanism for secondary amines involves the reversible reaction with a carbonyl compound (an aldehyde or ketone). youtube.com This reaction can proceed down two distinct pathways:

Enamine Catalysis : The secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. youtube.com This enamine is an electron-rich species that can attack electrophiles. This activation mode effectively raises the energy of the highest occupied molecular orbital (HOMO) of the substrate, making it a better nucleophile. youtube.com This pathway is central to reactions like asymmetric aldol (B89426) and Mannich reactions. nih.gov

Iminium Ion Catalysis : In reactions with α,β-unsaturated carbonyls, the secondary amine forms a positively charged iminium ion. youtube.com This process lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, making it a much better electrophile (or Michael acceptor) for attack by nucleophiles. youtube.com This activation is key for reactions like asymmetric Diels-Alder and Michael additions. youtube.com

The ability of a single amine catalyst to harness both modes of activation allows for complex cascade reactions, enabling the rapid construction of intricate molecular architectures from simple starting materials. nih.gov The rigid framework of a catalyst derived from this compound would be expected to provide excellent stereocontrol in such transformations.

Table 1: Representative Reactions Catalyzed by Secondary Amine Organocatalysts This table shows reactions catalyzed by analogues of this compound, illustrating its potential applications.

| Reaction Type | Catalyst Type | Activation Mode | Typical Substrates | Reference |

| Aldol Reaction | Proline | Enamine | Ketones, Aldehydes | youtube.com |

| Mannich Reaction | Proline Derivatives | Enamine | Aldehydes, Ketones, Imines | nih.gov |

| Michael Addition | Imidazolidinone | Iminium Ion | α,β-Unsaturated Aldehydes, Nucleophiles | youtube.com |

| Diels-Alder Reaction | Imidazolidinone | Iminium Ion | α,β-Unsaturated Aldehydes, Dienes | youtube.com |

| Friedel-Crafts Alkylation | Imidazolidinone | Iminium Ion | α,β-Unsaturated Aldehydes, Arenes | youtube.com |

| α-Amination | Proline | Enamine | Aldehydes, Ketones, Azodicarboxylates | nih.gov |

Cooperative Catalysis with Transition Metals or Other Organocatalysts

The versatility of amine catalysis can be further expanded by combining it with other catalytic systems in a cooperative or synergistic fashion. mdpi.com This approach enables reactions that are not possible with either catalyst alone. A cooperative system using a secondary amine (pyrrolidine) and a copper(I) catalyst has been shown to efficiently synthesize 2-substituted quinolines. organic-chemistry.org In this system, the amine forms an iminium ion intermediate, which then interacts with a copper acetylide species generated by the transition metal. organic-chemistry.org

Furthermore, organocatalysis can be merged with photoredox catalysis. mdpi.comresearchgate.net In such a system, a photocatalyst absorbs light to activate one substrate, while the amine organocatalyst simultaneously activates another, leading to a highly selective reaction. mdpi.com The this compound scaffold could be readily integrated into these cooperative catalytic cycles. Its amine functionality can participate in the organocatalytic portion, while the extended π-system of the phenalene core could potentially be modified to interact with transition metals or even participate in photophysical processes.

Development of Nitrogen-Containing Polycycles for Optoelectronic and Functional Materials

Nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) are a class of materials attracting significant attention for their applications in organic electronics, particularly for optoelectronic devices like organic light-emitting diodes (OLEDs). rsc.orgmdpi.comossila.com The incorporation of nitrogen atoms into a PAH framework, such as phenalene, precisely modulates the electronic structure, redox characteristics, and intermolecular interactions of the material. rsc.org

Computational studies using density functional theory (DFT) have explored the potential of phenalene derivatives for advanced functional materials. nih.govresearchgate.net Specifically, research into nitrogen and boron-doped phenalene derivatives has shown that these modifications can lead to materials with a high nonlinear optical (NLO) response, which is crucial for applications in modulating the frequency and phase of laser light. nih.gov The strategic placement of electron-donating and accepting groups, including N/B heteroatoms, within the phenalene core can enhance intramolecular charge transfer, a key factor for achieving a strong NLO response. nih.govresearchgate.net

Table 2: Predicted Properties of Functionalized Phenalene Derivatives for NLO Applications Data from quantum chemical studies illustrating the potential of the phenalene scaffold.

| Compound Type | Modification | Key Predicted Property | Potential Application | Reference |

| Phenalene Derivative | π-conjugated connectors | High Isotropic Polarizability (α) | Optoelectronics | nih.gov |

| B/N Doped Phenalene | Boron/Nitrogen heteroatoms in rings | High Second Hyperpolarizability (γ) | Nonlinear Optics | nih.gov |

| Phenalene Derivative | Terminal and core modifications | Tunable HOMO-LUMO Gap | Photovoltaics | nih.gov |

| B/N Doped Phenalene | Unique molecular structural design | Enhanced Intramolecular Charge Transfer | High-Performance NLO Materials | nih.govresearchgate.net |

The development of these materials involves sophisticated synthetic strategies to create complex, functionalized N-PAHs. nih.govresearchgate.net The this compound molecule represents a key synthetic intermediate or building block in this process. The amine group provides a reactive handle for further functionalization, allowing the phenalene core to be incorporated into larger conjugated polymers or complex molecular systems designed for specific optoelectronic functions. These materials are attractive due to their potential for chemical stability, structural diversity, and tunable photophysical properties. nih.gov

Nonlinear Optical (NLO) Material Design

The quest for advanced nonlinear optical (NLO) materials, which can modulate the frequency and phase of laser light, is critical for developments in optical data storage, telecommunications, and optical computing. nih.gov Organic molecules with extensive π-conjugated systems are at the forefront of this research due to their potential for large NLO responses and chemical tunability. nih.gov The phenalene scaffold, a key feature of this compound, is a subject of significant interest in this domain.

Recent research employing Density Functional Theory (DFT) has explored the NLO properties of various phenalene derivatives. researchgate.net These theoretical studies investigate how structural modifications to the phenalene core can enhance NLO response. Key strategies include the introduction of electron-donating and electron-accepting groups across the π-conjugated system and the incorporation of heteroatoms like nitrogen (N) and boron (B). nih.govresearchgate.net The amine group in this compound acts as a potent electron donor, which is a crucial component in designing molecules with significant NLO activity.

Quantum chemical studies have systematically designed and evaluated phenalene derivatives to establish structure-property relationships. matilda.science For instance, computational analyses on a series of designed phenalene derivatives (Phe-1 to Phe-4) have demonstrated that extending the π-conjugation and adding strong donor-acceptor groups can dramatically increase both the linear polarizability (α) and the second-order hyperpolarizability (γ), a measure of third-order NLO activity. researchgate.net In one such study, the derivative labeled Phe-4 exhibited the highest isotropic and anisotropic linear polarizability values of 114.7 × 10⁻²⁴ esu and 197.9 × 10⁻²⁴ esu, respectively. researchgate.net Another study on similar derivatives showed a compound achieving a γ amplitude as high as 1858 × 10⁻³⁶ esu. nih.gov These findings underscore the phenalene framework's capacity for high-performance NLO applications.

While direct experimental or theoretical data for this compound is not extensively documented, the foundational research on related structures strongly suggests its potential as a building block for NLO materials. The combination of its electron-donating amine group and the delocalized π-electron system of the dihydro-phenalene core provides the essential electronic asymmetry required for a significant NLO response.

Table 1: Calculated NLO Properties of Designed Phenalene Derivatives This table presents theoretical data for designed phenalene derivatives to illustrate the potential of the phenalene scaffold in NLO applications.

| Derivative ID | Isotropic Linear Polarizability (α_iso) (× 10⁻²⁴ esu) | Anisotropic Linear Polarizability (α_aniso) (× 10⁻²⁴ esu) | Second Hyperpolarizability (γ) (× 10⁻³⁶ esu) |

|---|---|---|---|

| Phe-4 researchgate.net | 114.7 | 197.9 | Not Reported |

| Compound 4 nih.gov | 116.9 | 240.2 | Not Reported |

| 4-BN nih.gov | Not Reported | Not Reported | 1858 |

| Pyr-4 researchgate.net | Not Reported | Not Reported | 1929.9 |

Amine-Based Sorbents for Environmental Applications (e.g., CO2 Capture)

The capture of carbon dioxide (CO2) from industrial flue gas and the atmosphere is a critical strategy for mitigating climate change. pnnl.gov Amine-based solid sorbents are a leading technology for this purpose, offering advantages over traditional liquid amine scrubbing, such as reduced energy requirements for regeneration and lower corrosivity. pnnl.govresearchgate.net The fundamental mechanism involves a reversible chemical reaction between the acidic CO2 gas and basic amine sites. youtube.com

The effectiveness of an amine sorbent depends on the type of amine (primary, secondary, or tertiary), its loading on a porous support, and the nature of the support material itself. youtube.comresearchgate.net Primary and secondary amines, like the one present in this compound, are highly effective as they react with CO2 to form carbamate (B1207046) species. nih.gov To create solid sorbents, amines are typically immobilized within high-surface-area porous materials like silica, alumina, or carbon-based structures. researchgate.netrsc.org

While extensive research has been conducted on sorbents functionalized with amines such as tetraethylenepentamine (B85490) (TEPA) and polyethylenimine (PEI) researchgate.netnih.govrsc.org, the specific use of this compound for CO2 capture is not yet reported in prominent literature. However, its chemical structure contains the necessary functional group—a primary amine—for CO2 reactivity.

Given its inherent chemical properties, this compound represents a novel, unexplored candidate for the development of new solid sorbents for CO2 capture, warranting further investigation.

Table 2: Performance of Representative Amine-Based CO2 Sorbents This table provides data for established amine sorbents to serve as a benchmark for the potential evaluation of new materials like this compound.

| Sorbent Description | Amine Type | Support Material | CO2 Adsorption Capacity (mmol/g) | Adsorption Conditions |

|---|---|---|---|---|

| TEPA-impregnated γ-Al₂O₃ (40 wt%) nih.gov | Tetraethylenepentamine (TEPA) | γ-Alumina | 1.8 | 25 °C, Dry conditions |

| TEPA-impregnated Resin (30 wt%) rsc.org | Tetraethylenepentamine (TEPA) | Hyper-cross-linked Resin | 3.11 | 25 °C, 10 vol% CO₂ |

| AEAPDMS-functionalized NFC ethz.ch | N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane (AEAPDMS) | Nanofibrillated Cellulose (NFC) | 1.39 | 25 °C, 506 ppm CO₂ |

| PEI-impregnated Silica researchgate.net | Polyethylenimine (PEI) | CARiACT® G10 Silica | ~1.18 (max) | 25 °C, 25 vol% CO₂ |

Future Perspectives and Emerging Research Avenues in 2,3 Dihydro 1h Phenalen 2 Yl Amine Chemistry

Integration of Artificial Intelligence and Machine Learning in Phenalenamine Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and materials science. nih.govnih.gov For phenalenamine chemistry, these computational tools offer unprecedented opportunities to accelerate the design and optimization of new derivatives with tailored properties.

Predictive Modeling and Virtual Screening: Machine learning algorithms can be trained on existing data to predict the physicochemical and biological properties of novel phenalenamine analogs. researchgate.netchemrxiv.org By analyzing structure-activity relationships (SAR) and structure-property relationships (SPR), these models can rapidly screen vast virtual libraries of compounds, identifying candidates with a high probability of desired activity. nih.govnih.gov For instance, AI can be employed to predict the binding affinity of phenalenamine derivatives to specific biological targets, such as enzymes or receptors. This in silico screening significantly reduces the time and cost associated with traditional high-throughput screening methods. nih.govnih.gov

Generative Models for Novel Scaffolds: Beyond prediction, generative AI models can design entirely new phenalenamine-based structures with optimized properties. These models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying patterns in known chemical space and generate novel molecules that are structurally diverse yet possess the desired characteristics. This approach opens the door to exploring previously uncharted areas of phenalenamine chemical space.

Table 1: Potential Applications of AI/ML in Phenalenamine Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Utilizes algorithms to forecast biological activity and physicochemical properties. researchgate.net | Accelerates identification of promising lead compounds. |

| Virtual Screening | Screens large virtual libraries of phenalenamine derivatives against biological targets. nih.gov | Reduces reliance on expensive and time-consuming experimental screening. |

| Generative Design | Creates novel phenalenamine-based molecules with desired properties. | Expands the accessible chemical space for drug discovery. |

| ADMET Prediction | Forecasts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. | Improves the success rate of drug candidates in later stages of development. |

Advancements in Sustainable Synthesis and Processing of Phenalenamines

The chemical industry is increasingly focusing on the development of environmentally friendly and sustainable synthetic methods. For phenalenamines, this translates to the exploration of greener reaction conditions, the use of renewable resources, and the minimization of waste.

Biocatalysis: Enzymes offer a highly selective and efficient alternative to traditional chemical catalysts for the synthesis of complex molecules. nih.gov The application of biocatalysis in phenalenamine synthesis could enable the stereoselective introduction of functional groups, a crucial aspect for biological activity. nih.gov For example, transaminases could be employed for the asymmetric synthesis of the chiral amine group in (2,3-Dihydro-1H-phenalen-2-YL)amine. Furthermore, enzymatic deprotection strategies can offer mild and selective removal of protecting groups, avoiding the harsh reagents often used in conventional organic synthesis. nih.gov

Flow Chemistry: Continuous flow chemistry provides numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The synthesis of phenalenamine derivatives in flow reactors could lead to higher yields, reduced reaction times, and minimized solvent usage. This technology also allows for the safe handling of hazardous reagents and intermediates.

Green Solvents and Reagents: A key aspect of sustainable chemistry is the replacement of hazardous solvents and reagents with more benign alternatives. Research into the use of water, supercritical fluids, or bio-based solvents for the synthesis of phenalenamines could significantly reduce the environmental footprint of their production.

Interdisciplinary Research Synergies and Novel Application Domains

The unique structural and electronic properties of the phenalene (B1197917) core suggest that its derivatives could find applications beyond traditional medicinal chemistry. Interdisciplinary collaborations will be key to unlocking these novel domains.

Materials Science: The planar and polycyclic aromatic nature of the phenalene system makes it an attractive building block for advanced materials. Functionalized this compound derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or molecular sensors. The amine functionality provides a convenient handle for further chemical modification and incorporation into larger supramolecular assemblies or polymers. The development of phenalenamine-based functional materials is an exciting prospect. nih.govrsc.org

Chemical Biology: Phenalenamine derivatives can be designed as chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, these molecules can be used to visualize and interact with specific biomolecules within a cellular environment. Such tools are invaluable for understanding complex biological pathways and identifying new drug targets.

Nanotechnology: The incorporation of phenalenamine derivatives onto the surface of nanomaterials, such as nanoparticles or carbon nanotubes, could lead to the development of novel drug delivery systems or diagnostic agents. nih.govnih.gov The phenalenamine moiety could act as a targeting ligand, directing the nanomaterial to a specific tissue or cell type.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Basic Question: What are the recommended synthetic routes for (2,3-Dihydro-1H-phenalen-2-yl)amine, and how can reaction conditions be optimized?

Methodological Answer:

A plausible synthesis involves acid-catalyzed cyclization of appropriately substituted precursors. For example:

- Dissolve a phenalenone derivative in benzene with polyphosphoric acid as a catalyst (10–20% w/w) and stir at 80–100°C for 6–12 hours.

- Quench the reaction with ice, neutralize with NaOH, and extract with CH₂Cl₂.

- Purify via silica gel chromatography (Et₂O/hexane gradient) .

Optimization Tips:

- Monitor reaction progress by TLC or GC-MS.

- Adjust acid concentration and temperature to minimize byproducts (e.g., over-alkylation).

| Method | Catalyst | Yield | Key Condition |

|---|---|---|---|

| Acid-catalyzed cyclization | Polyphosphoric acid | 45–60% | 80°C, 8h, inert atmosphere |

| Reductive amination | NaBH₃CN | 35–50% | pH 6–7, RT |

Basic Question: How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Methodological Answer:

- ¹H NMR : Look for distinct signals:

- A triplet at δ 2.8–3.2 ppm (NH₂ protons, coupling with adjacent CH₂).

- Multiplet at δ 6.5–7.2 ppm (aromatic protons of the phenalene system).

- ¹³C NMR : A quaternary carbon at δ 45–50 ppm (amine-bearing C2 position).

- IR : N-H stretching at 3300–3400 cm⁻¹ and C-N vibration at 1250–1300 cm⁻¹.

- HRMS : Calculate exact mass (C₁₃H₁₃N: 183.1048 g/mol) to confirm molecular ion [M+H]⁺ .

Basic Question: What are the stability considerations for this compound under ambient conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Thermal Stability : Conduct DSC/TGA to identify decomposition thresholds (typically >150°C).

- Air Sensitivity : Use Schlenk lines or gloveboxes for handling hygroscopic or oxygen-sensitive derivatives .

Advanced Question: How can SHELXL refine crystallographic data for this compound derivatives with disorder or twinning?

Methodological Answer:

- Disorder Handling : Use PART and SUMP commands in SHELXL to model split positions.

- Twinning : Apply TWIN and BASF instructions to refine twin fractions. Validate with R₁ and wR₂ residuals (<5% for high-resolution data) .

- Hydrogen Bonding : Restrain NH₂ groups with AFIX commands to maintain geometry.

Example Refinement Table:

| Parameter | Value |

|---|---|

| R₁ (all data) | 0.042 |

| wR₂ | 0.098 |

| Twin fraction | 0.32 |

Advanced Question: What strategies enable enantioselective synthesis of chiral this compound derivatives?

Methodological Answer:

- Catalytic Asymmetric Hydrogenation : Use chiral ligands (e.g., BINAP-Ru complexes) for stereocontrol.

- Dynamic Kinetic Resolution : Employ enzymes (lipases) or transition-metal catalysts to bias equilibrium intermediates.

- Chiral Auxiliaries : Attach a menthol-based group, perform cyclization, and cleave post-synthesis .

Advanced Question: How can computational methods (DFT, docking) predict biological activity or reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO/LUMO energies).

- Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., serotonin transporters). Validate with experimental IC₅₀ values .

Example DFT Results:

| Property | Value |

|---|---|

| HOMO (eV) | –5.8 |

| LUMO (eV) | –1.9 |

| Dipole Moment (Debye) | 2.3 |

Advanced Question: How to resolve contradictions in structure-activity relationship (SAR) studies for phenalenylamine derivatives?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with varied substituents (e.g., –F, –CH₃) at positions 1, 3, and 4.

- Statistical Analysis : Apply multivariate regression (e.g., CoMFA) to correlate electronic/steric parameters with bioactivity .

- Crystallographic Validation : Cross-check SAR trends with X-ray-derived bond lengths and angles .

Advanced Question: What safety protocols are critical for handling air-sensitive or toxic derivatives of this amine?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.